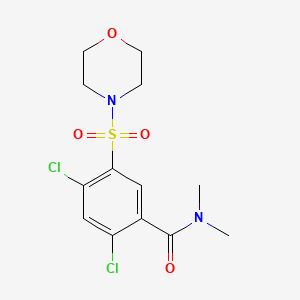![molecular formula C15H23BrCl2N2O B4399144 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399144.png)
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is a chemical compound that has been widely studied in scientific research. This compound is also known as BRL15572 and is commonly used as a research tool in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride involves its binding to the serotonin 5-HT1B receptor. This binding results in the inhibition of serotonin release, which is thought to contribute to the therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on the serotonin 5-HT1B receptor. This compound has been shown to decrease the release of serotonin and to modulate the activity of dopaminergic neurons in the brain. These effects are thought to contribute to the therapeutic effects of this compound in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments include its selectivity for the serotonin 5-HT1B receptor and its well-characterized mechanism of action. However, the limitations of this compound include its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride include further studies on its mechanism of action, its potential therapeutic applications in neurological disorders, and the development of more potent and selective compounds targeting the serotonin 5-HT1B receptor. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to further understand its potential for clinical use.
Conclusion:
In conclusion, this compound is a well-studied compound that has been used as a research tool in the field of neuroscience. This compound acts as a selective antagonist of the serotonin 5-HT1B receptor and has potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action and potential clinical use of this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride is commonly used as a research tool in the field of neuroscience. This compound acts as a selective antagonist of the serotonin 5-HT1B receptor and has been used to study the role of this receptor in various neurological disorders such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O.ClH/c1-12-10-13(17)11-14(16)15(12)20-9-3-4-19-7-5-18(2)6-8-19;/h10-11H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGZYROIYLLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![2-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399064.png)

![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4399077.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4399104.png)
![5-[3-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399111.png)
![3-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399117.png)
![2-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4399122.png)
![4-[3-(8-quinolinyloxy)propoxy]benzonitrile](/img/structure/B4399125.png)
![4-nitro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4399130.png)
![N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399132.png)

![3-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399151.png)